molecular formula C9H17NO3 B1316323 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal CAS No. 37443-73-5

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal

Cat. No. B1316323
CAS RN: 37443-73-5
M. Wt: 187.24 g/mol
InChI Key: PXTUQQILCNMBLU-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)-4-piperidone ethylene ketal” is a compound that contains 30 atoms in total, including 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It has been mentioned in the context of levulinic acid-based bioplasticizers, which are synthesized to enhance the thermal and mechanical properties of polyhydroxyalkanoates .


Synthesis Analysis

The synthesis of these bioplasticizers involves a protecting-group-free three-step process . In p-toluenesulfonic acid catalyzed reactions with 1,2-ED and 1,3-PD, LA monoester product is formed as the major product after 180 min in 75 and 97 % yields respectively .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)-4-piperidone ethylene ketal” has been characterized using FT-IR and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex, especially when combined ketalization–esterification of LA with diols is considered .


Physical And Chemical Properties Analysis

These bioplasticizers show a remarkable plasticization effect in terms of reducing the glass transition and melting temperatures (17 °C and 8 °C, respectively), which are comparable with the performance of the best commercially available green plasticizers .

Future Directions

The research interest is growing towards more sustainable polymers based on renewable feedstocks, which biodegrade at the end of their life cycle without leaching out any harmful pollutants . The physical properties of the emerging biopolymers should also be comparable with those of conventional plastics in order to represent a realistic alternative .

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-6-5-10-3-1-9(2-4-10)12-7-8-13-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTUQQILCNMBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584686
Record name 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal

CAS RN

37443-73-5
Record name 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 23 parts of 1,4-dioxa-8-azaspiro[4.5]decane in 300 parts by volume of methanol is added 15 parts of ethylene oxide in methanol. The mixture is stirred at -20° C. for 3 hours and allowed to warm to room temperature. The solvent is removed under reduced pressure and the residue distilled to afford N-hydroxyethyl-1,4-dioxa-8-azaspiro[4.5]-decane. The corresponding tosylate is formed by reacting 16 parts of the alcohol in 75 parts of dry pyridine with 21 parts of p-toluenesulfonylchloride. The mixture is stirred at 5° C. overnight and then poured into 300 parts by volume of ice water. The resulting solid is collected by filtration to afford the tosylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ET Saka, C Göl, M Durmuş, H Kantekin… - … of Photochemistry and …, 2012 - Elsevier
In this study, the novel metal-free (4) and zinc (II) (5) phthalocyanine compounds substituted with four 1-(2-oxyethyl)-4-piperidone ethylene ketal functional groups at peripheral positions …
Number of citations: 47 www.sciencedirect.com
P Khoza, I Ndhundhuma, A Karsten… - … of nanoscience and …, 2020 - ingentaconnect.com
The synthesis, characterization and photodynamic therapy activity of a novel metal free phthalocyanine (complex 3), with or without silver nanoparticles (AgNPs), are reported. The in …
Number of citations: 13 www.ingentaconnect.com
B BLOCKS - Med. Chem, 2002 - Citeseer
THE NEGISHI COUPLING: AN UPDATE Page 1 VOL. 38, NO. 3 • 2005 Enantiopure Sulfoxides and Sulfinamides THE NEGISHI COUPLING: AN UPDATE Palladium-Catalyzed …
Number of citations: 2 citeseerx.ist.psu.edu

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